1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt
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Overview
Description
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt is a cationic alkylated phospholipid. It is known for its unique structure, which includes two oleoyl chains and an ethylphosphocholine head group. This compound is often used in the preparation of liposomes and lipoplexes, making it a valuable tool in gene therapy and other biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt typically involves the esterification of glycerol with oleic acid to form 1,2-dioleoyl-sn-glycerol. This intermediate is then reacted with ethylphosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt can undergo various chemical reactions, including:
Oxidation: The oleoyl chains can be oxidized under specific conditions.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like silver nitrate can facilitate the substitution of the chloride ion
Major Products Formed
Oxidation: Oxidized derivatives of the oleoyl chains.
Substitution: New compounds with different anions replacing the chloride ion
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery.
Medicine: Utilized in gene therapy as a transfection reagent.
Industry: Applied in the formulation of lipid nanoparticles for various applications
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological membranes. The cationic nature of the ethylphosphocholine head group allows it to interact with negatively charged molecules, facilitating the formation of lipoplexes. These lipoplexes can then deliver genetic material into cells, making it a valuable tool in gene therapy .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but lacks the ethyl group.
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine: Shorter fatty acid chains compared to 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine chloride salt
Uniqueness
This compound is unique due to its cationic nature and the presence of the ethylphosphocholine head group. This structure enhances its ability to form stable lipoplexes and interact with biological membranes, making it particularly effective in gene therapy applications .
Properties
Molecular Formula |
C46H89ClNO8P |
---|---|
Molecular Weight |
850.6 g/mol |
IUPAC Name |
2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxybutyl-trimethylazanium;chloride |
InChI |
InChI=1S/C46H88NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-41-44(42-53-56(50,51)55-43(9-3)40-47(4,5)6)54-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h22-25,43-44H,7-21,26-42H2,1-6H3;1H/b24-22-,25-23-;/t43?,44-;/m1./s1 |
InChI Key |
CDEXMKCVAXWBJA-ZNNVWPPGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC(CC)C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC(CC)C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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